1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in this area involves the development of novel synthetic routes and characterization of 1,2,3-triazole derivatives. For instance, Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity, showcasing the role of triazole derivatives as potential antimicrobial agents Holla et al., 2005. Similarly, Liu et al. (2015) developed a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting its importance as an intermediate for drug synthesis Liu et al., 2015.
Antimicrobial Activity
A significant focus has been placed on evaluating the antimicrobial efficacy of 1,2,3-triazole derivatives. Various studies have synthesized and tested these compounds against a range of microbial strains to determine their potential as antimicrobial agents. For example, Nagaraj et al. (2018) synthesized novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and assessed their antibacterial activity, identifying several compounds with significant inhibition against pathogenic bacteria Nagaraj et al., 2018.
Anticancer Activity
The potential anticancer activity of triazole derivatives has also been explored. Dong and Wu (2018) synthesized 1-aryl-4-[(aziridine-1-yl)diarylmethyl]-5-methyl-1H-1,2,3-triazole derivatives and evaluated their efficacy against human leukemia HL-60 cells and human hepatoma G2 cells, highlighting the anticancer potential of these compounds Dong & Wu, 2018.
Mechanism of Action
Mode of action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of a complex that alters the target’s function .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, suggesting they can influence a wide range of biochemical pathways .
Pharmacokinetics
The piperidine moiety is a common feature in many drugs and is known to influence their pharmacokinetic properties .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Piperidine derivatives can have a wide range of effects, from altering enzyme activity to modulating receptor signaling .
Properties
IUPAC Name |
1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-14-5-3-4-9(6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJAYNXDOQJVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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